synthesis and characterization of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide
synthesis and characterization of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide
Synthesis and Characterization of 4-Nitro-N-(4-nitrophenyl)benzenesulfonamide: A Technical Guide
Abstract
This technical guide details the synthesis, purification, and characterization of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide (CAS: 4009-06-7), a bis-nitro sulfonamide derivative. This molecule serves as a critical intermediate in the development of high-performance polymers, azo dyes, and potential antimicrobial agents. The protocol emphasizes a robust pyridine-mediated sulfonylation to overcome the nucleophilic deactivation of 4-nitroaniline, ensuring high yield and purity.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, historically significant as the first broad-spectrum antibacterials. The target molecule, 4-nitro-N-(4-nitrophenyl)benzenesulfonamide , represents a "bis-electron-withdrawing" system where both the sulfonyl and amine aromatic rings bear nitro groups.
Structural Significance:
-
Electronic Environment: The presence of two nitro groups (
) creates a highly electron-deficient system. This increases the acidity of the sulfonamide proton ( ), making it a candidate for further functionalization (e.g., N-alkylation). -
Synthetic Utility: Selective reduction of the nitro groups yields 4,4'-diaminobenzenesulfonanilide , a key monomer for synthesizing heat-resistant polyamides and polyureas.
Retrosynthetic Analysis
The construction of the sulfonamide bond is achieved via Nucleophilic Acyl Substitution (specifically sulfonyl substitution).
-
Disconnection: The S-N bond.
-
Synthons:
Strategic Consideration: Standard aqueous alkaline conditions (Schotten-Baumann) often fail with deactivated anilines like 4-nitroaniline. The nucleophile is too weak to compete with the hydrolysis of the sulfonyl chloride. Therefore, the synthesis requires anhydrous conditions using Pyridine as both a solvent and a base (acid scavenger) to drive the reaction to completion, typically under reflux.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Role |
| 4-Nitroaniline | 138.12 | 1.0 | Nucleophile (Limiting Reagent) |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.2 | Electrophile (Excess) |
| Pyridine | 79.10 | Solvent (10-15 vol) | Solvent & Base |
| Ethanol (95%) | - | - | Recrystallization Solvent |
| HCl (10% aq) | - | - | Quenching/Workup |
Step-by-Step Synthesis
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-nitroaniline (1.38 g, 10 mmol) .
-
Add Pyridine (15 mL) . Stir until the solid is fully dissolved or a fine suspension is formed.
-
Add 4-nitrobenzenesulfonyl chloride (2.66 g, 12 mmol) in small portions over 5 minutes. Note: The reaction is exothermic; handle with care.[3]
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 115°C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Check progress via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The starting amine spot (
) should disappear, replaced by the product spot ( ).
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 150 mL of ice-cold 10% HCl with vigorous stirring.
-
Stir for 15 minutes to ensure complete precipitation.
-
Filter the crude solid using a Büchner funnel and wash copiously with cold water until the filtrate is neutral (pH ~7).
Step 4: Purification
-
Transfer the crude solid to a clean flask.
-
Recrystallize from hot Ethanol (95%) or Acetic Acid .
-
Dissolve in minimum boiling solvent.
-
Hot filter (if necessary) to remove insoluble impurities.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filter the purified crystals and dry in a vacuum oven at 60°C for 6 hours.
Expected Yield: 75–85% Appearance: Light yellow to off-white crystalline solid.
Visualization: Reaction Workflow
Figure 1: Step-by-step workflow for the synthesis of the target sulfonamide.
Characterization & Data Interpretation
To validate the identity and purity of the synthesized compound, the following spectral data must be acquired.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the formation of the sulfonamide linkage and the retention of nitro groups.
| Functional Group | Frequency ( | Assignment |
| N-H Stretch | 3240 – 3300 | Sharp band; diagnostic of secondary sulfonamide. |
| C-H (Aromatic) | 3050 – 3100 | Weak intensity. |
| NO₂ (Asymmetric) | 1520 – 1540 | Strong intensity; characteristic of nitroarenes. |
| SO₂ (Asymmetric) | 1340 – 1360 | Strong; often overlaps with symmetric NO₂. |
| NO₂ (Symmetric) | 1340 – 1350 | Strong intensity. |
| SO₂ (Symmetric) | 1160 – 1180 | Sharp, strong band; confirms sulfonyl group. |
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d₆ (Required due to low solubility in CDCl₃)
The molecule possesses a pseudo-symmetry. While not chemically equivalent, the two 4-nitrophenyl rings often appear as two distinct AA'BB' systems (two pairs of doublets) in the aromatic region.
- 11.0 – 11.5 ppm (1H, s, broad): Sulfonamide N-H proton. (Highly deshielded due to electron-withdrawing sulfonyl and nitrophenyl groups).
- 8.2 – 8.4 ppm (4H, m): Protons ortho to the Nitro groups (on both rings). These are the most deshielded aromatic protons.
- 7.9 – 8.1 ppm (2H, d): Protons ortho to the Sulfonyl group.
- 7.4 – 7.6 ppm (2H, d): Protons ortho to the Amine nitrogen.
Melting Point
-
Literature/Predicted Range: 175°C – 185°C (High melting point due to rigidity and intermolecular hydrogen bonding).
-
Note: The mono-nitro analog melts at ~116°C; the bis-nitro compound is significantly higher.
Safety & Handling
-
4-Nitrobenzenesulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential carcinogen.
-
Pyridine: Flammable liquid and vapor. Harmful if inhaled or absorbed through skin. Unpleasant odor; use in a well-ventilated hood.
References
-
Preparation of Sulfonamides (General Protocol): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Sulfonamide Synthesis via Pyridine Method: Organic Syntheses, Coll. Vol. 4, p. 34 (1963); Vol. 30, p. 41 (1950). (Analogous procedure for deactivated amines).
-
Physical Properties of Nitro-Sulfonamides: PubChem Compound Summary for CID 2007170.
-
Crystal Structure of N-(4-nitrophenyl)benzenesulfonamide Derivatives: Oblazny, M.; Hamaker, C. G. Crystals2025 , 15, 673. (Structural comparison of related sulfonamides).
Sources
- 1. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
